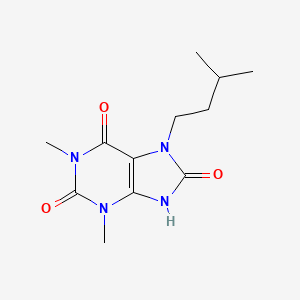
3-methyl-2-oxo-N-(quinolin-8-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
Overview
Description
3-methyl-2-oxo-N-(quinolin-8-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is a complex organic compound with a unique structure that combines a benzothiazole ring, a quinoline moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-oxo-N-(quinolin-8-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and benzothiazole precursors. The key steps in the synthesis may involve:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Introduction of the Quinoline Moiety: This step may involve the coupling of a quinoline derivative with the benzothiazole intermediate.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-oxo-N-(quinolin-8-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-methyl-2-oxo-N-(quinolin-8-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 3-methyl-2-oxo-N-(quinolin-8-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety may bind to certain enzymes or receptors, inhibiting their activity. The benzothiazole ring can interact with other biomolecules, potentially disrupting normal cellular processes. The sulfonamide group may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-oxo-N-(quinolin-8-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
- 3-methyl-2-oxo-N-(quinolin-7-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
- 3-methyl-2-oxo-N-(quinolin-8-yl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
Uniqueness
3-methyl-2-oxo-N-(quinolin-8-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is unique due to its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-2-oxo-N-quinolin-8-yl-1,3-benzothiazole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-20-14-8-7-12(10-15(14)24-17(20)21)25(22,23)19-13-6-2-4-11-5-3-9-18-16(11)13/h2-10,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBUPZIZOSYORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC4=C3N=CC=C4)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[1,1-DIOXO-1LAMBDA~6~-NAPHTHO[1,8-CD]ISOTHIAZOL-2(1H)-YL]ACETAMIDE](/img/structure/B3746682.png)
![6-[(2-FLUOROPHENOXY)METHYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B3746687.png)
![N-[4-(MORPHOLINOSULFONYL)PHENYL]-N'-(3,4,5-TRIMETHOXYPHENYL)THIOUREA](/img/structure/B3746696.png)

![2,6-DIMETHYL-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-5-PHENYL-4(1H)-PYRIMIDINONE](/img/structure/B3746712.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE](/img/structure/B3746723.png)
![6-[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B3746728.png)
![1-[(2-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-{[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3746739.png)


![N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE](/img/structure/B3746758.png)
![4-{4-[(2,6-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B3746778.png)
![4-{4-[(2-thienylcarbonyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B3746779.png)
![4-{4-[(2-FURYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID](/img/structure/B3746784.png)
